2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a difluorophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and reaction monitoring techniques to control the reaction environment and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The molecular pathways involved can include signal transduction pathways that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-difluorophenyl)cyclopropanamine hydrochloride: This compound shares a similar difluorophenyl group but has a cyclopropane ring instead of a butan-1-amine backbone.
Ticagrelor: A triazolopyrimidine compound that also contains a difluorophenyl group and is used as a P2Y12 receptor antagonist.
Uniqueness
2-(3,4-difluorophenyl)-3-methylbutan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorophenyl group and butan-1-amine backbone make it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry .
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRGRHYGPMFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.